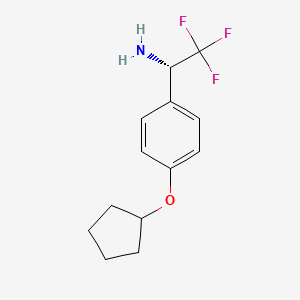![molecular formula C6HF4N3O B13036217 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol: is a fluorinated heterocyclic compound with the molecular formula C6HF4N3O . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms contributes to its high reactivity and stability, making it an important compound in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol typically involves the fluorination of 1H-benzo[d][1,2,3]triazol-1-ol. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzotriazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzotriazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or are commonly used.
Oxidation: Oxidizing agents like or are employed.
Reduction: Reducing agents like or are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzotriazoles , while oxidation can produce benzotriazole oxides .
Applications De Recherche Scientifique
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its high stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1H-benzo[d][1,2,3]triazol-1-ol: The non-fluorinated parent compound, which lacks the enhanced reactivity and stability provided by the fluorine atoms.
4,5,6,7-Tetrachloro-1H-benzo[d][1,2,3]triazol-1-ol: A chlorinated analog with different chemical properties and reactivity.
4,5,6,7-Tetrafluoro-1H-indazole: A structurally similar compound with a different heterocyclic core.
Uniqueness: 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol stands out due to its multiple fluorine atoms, which impart unique chemical properties such as high reactivity, stability, and the ability to form strong hydrogen bonds. These properties make it valuable in various scientific and industrial applications, distinguishing it from its non-fluorinated or differently substituted analogs.
Propriétés
Formule moléculaire |
C6HF4N3O |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
4,5,6,7-tetrafluoro-1-hydroxybenzotriazole |
InChI |
InChI=1S/C6HF4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H |
Clé InChI |
FJTFFQCXXLTZRP-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)N(N=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)

![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)




